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Compound of Interest

Compound Name:
Boronic acid, [4-[(1-

oxopropyl)amino]phenyl]-

CAS No.: 190058-85-6

Cat. No.: B11906787 Get Quote

Executive Summary: The Boronic Acid Paradox
Phenylboronic acids (PBAs) occupy a unique physicochemical niche in drug development and

organic synthesis.[1] They are amphiphilic Lewis acids that oscillate between a neutral trigonal

planar form and an anionic tetrahedral form depending on pH.

For amide-substituted derivatives—such as 3-acetamidophenylboronic acid (3-AAPBA) or 4-

carbamoylphenylboronic acid—this complexity is compounded by the amide group's capacity

for hydrogen bonding. These substituents drastically alter crystal lattice energy and solvation

thermodynamics.

Key Insight: The solubility of amide-substituted PBAs is not a static value. It is a dynamic

equilibrium heavily influenced by:

The Boroxine Cycle: Reversible dehydration to trimeric anhydrides (boroxines).

Ionization State: The shift from neutral acid (low aqueous solubility) to boronate anion (high

aqueous solubility) near the pKa (~8.0–8.8).

Solvent Polarity: High solubility in dipolar aprotic solvents (DMSO, DMF) versus variable

solubility in protic solvents (Water, Alcohols).
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Mechanistic Foundations
The "Silent Variable": Boroxine Equilibrium
Unlike typical organic carboxylic acids, boronic acids spontaneously dehydrate to form six-

membered cyclic anhydrides called boroxines. This process is reversible and driven by water

activity (

) and temperature.

In Solid State: Most commercial "boronic acids" are actually mixtures containing significant

amounts of boroxine. This increases the melting point and slows initial dissolution.

In Solution: In dry organic solvents (e.g., Chloroform, Toluene), the equilibrium shifts toward

the boroxine. In aqueous media, it shifts toward the free boronic acid.

Electronic and Steric Effects of Amide Substituents
The amide group (

or

) introduces two critical factors:

Electronic Effect (Acidity): Amides are electron-withdrawing groups (EWG) by induction (

) but electron-donating by resonance (

). In the meta position (e.g., 3-AAPBA), the inductive effect dominates, slightly lowering the
pKa relative to unsubstituted PBA (pKa ~8.8).

Result: Lower pKa

Earlier onset of solubility in buffered aqueous media (pH > 7.5).

Lattice Energy: Amide groups act as both hydrogen bond donors and acceptors. This often

creates a robust intermolecular H-bond network in the crystal lattice, increasing the energy

required to break the lattice (dissolution penalty) compared to alkyl-substituted analogs.

The Equilibrium Landscape (Visualization)
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Figure 1: The dynamic equilibrium of phenylboronic acids. Solubility measurements must

account for the kinetic hydrolysis of the boroxine form upon contact with water.

Solubility Profiling: Water vs. Organic Solvents[2][3]
The following data synthesizes experimental trends for 3-acetamidophenylboronic acid (3-

AAPBA) and structurally related amide derivatives.

Comparative Solubility Table
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Solvent Class Specific Solvent Solubility Trend Mechanism / Notes

Aqueous

(Acidic/Neutral)
Water / PBS (pH 7.4) Moderate (~5–15 g/L)

Exists as neutral

species. Amide

polarity aids solvation,

but crystal lattice

energy opposes it.

Aqueous (Basic)

NaOH (0.1 M) /

Carbonate Buffer (pH

10)

High (>50 g/L)

Formation of the

tetrahedral boronate

anion (

boron). Highly soluble.

Dipolar Aprotic DMSO, DMF Very High (>100 g/L)

Disrupts amide H-

bonding; stabilizes

both acid and

boroxine forms.

Preferred for stock

solutions.

Protic Organic Methanol, Ethanol High

Good solvation of the

polar amide group;

solvolysis to boronic

esters may occur over

time.

Non-Polar Hexanes, Toluene Very Low (<1 g/L)

Amide group polarity

prevents solvation.

Boroxine formation is

favored but

precipitates.

Chlorinated
Dichloromethane,

Chloroform
Low to Moderate

Soluble enough for

extraction, but often

requires cosolvents

(e.g., MeOH) for

amide derivatives.
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Critical Observations
The "Amide Penalty": While amides are polar, 3-AAPBA is often less soluble in water than

simple phenylboronic acid at neutral pH due to stronger crystal packing (intermolecular H-

bonding between amide and boronic hydroxyls).

The "pKa Switch": At pH 7.4, 3-AAPBA (pKa ~8.0–8.8) is ~5-10% ionized. Raising the pH to

9.0 drastically increases solubility by driving the equilibrium to the anionic form.

Boroxine Contamination: Commercial batches of 3-AAPBA often contain variable anhydride

content. This can lead to batch-to-batch variability in dissolution rates. Always pre-dissolve in

DMSO for biological assays.

Experimental Protocols
To ensure reproducibility, use the Saturation Shake-Flask Method followed by HPLC analysis.

Visual determination is unreliable due to the formation of gelatinous boroxine aggregates.

Protocol: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at

.

Preparation:

Weigh excess solid (approx. 20 mg) into a 4 mL glass vial.

Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

Equilibration:

Seal tightly to prevent evaporation.

Agitate at

for 24–48 hours. Note: Boronic acids require longer equilibration than standard drugs to
allow the boroxine-to-acid hydrolysis to stabilize.
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Phase Separation:

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

m PVDF filter (pre-saturated).

Critical: Check pH of the filtrate if using unbuffered water; boronic acids are weak acids

and will lower the pH, affecting their own solubility.

Quantification (HPLC-UV):

Dilute the supernatant with mobile phase (typically Acetonitrile/Water + 0.1% Formic Acid).

Analyze using a C18 column.

Wavelength: 254 nm (aromatic ring) or 220 nm (amide bond).

Workflow Visualization
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Figure 2: Validated workflow for solubility determination. The pH check step is critical for

boronic acids, as self-ionization can alter the saturation point.

Implications for Drug Development
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Prodrug Strategies
Amide-substituted PBAs are often used as ROS-responsive prodrugs. The boronic acid moiety

masks a hydroxyl group or amine.

Formulation: Due to moderate aqueous solubility, these are often formulated as sodium salts

(lyophilized from basic solution) or using cyclodextrin complexes (which encapsulate the

phenyl ring, improving solubility).

Purification[4]
Avoid: Standard silica chromatography often leads to tailing due to interaction with silanols.

Preferred: Recrystallization from Water/Ethanol mixtures or conversion to the diethanolamine

(DEA) ester. The DEA ester is a crystalline solid that is easily purified and can be hydrolyzed

back to the free acid using dilute HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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